molecular formula C8H10N2O B1504655 1-(5,6-Dimethylpyrazin-2-yl)ethanone CAS No. 54300-10-6

1-(5,6-Dimethylpyrazin-2-yl)ethanone

Cat. No.: B1504655
CAS No.: 54300-10-6
M. Wt: 150.18 g/mol
InChI Key: PHIMZXOSIVXOQK-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrazin-2-yl)ethanone is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Effects in Cancer Research

A study by Alagöz et al. (2021) synthesized new derivatives related to 1-(5,6-Dimethylpyrazin-2-yl)ethanone to explore their cytotoxic effects. The derivatives were tested against various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer, as well as a healthy cell line. One compound was notably more effective than the reference compound, 5-Fluorouracil, in treating the glioma cancer cell line without affecting the healthy cell line, indicating its potential in cancer therapy (Alagöz et al., 2021).

Chemical Characterization

Mabkhot et al. (2011) reported on the treatment of a compound structurally similar to this compound. This study involved the synthesis of new derivatives and their chemical characterization, contributing to the understanding of such compounds in chemical research (Mabkhot et al., 2011).

Antimicrobial and Antioxidant Properties

Kitawat and Singh (2014) developed a method for synthesizing novel derivatives with a moiety similar to this compound. These compounds demonstrated antibacterial and antioxidant activities, indicating their potential use in these areas (Kitawat & Singh, 2014).

Antitubercular Activity

Venugopal, Sundararajan, and Choppala (2020) synthesized a series of derivatives involving a structure akin to this compound, which showed promising anti-tubercular activity. The study highlighted the importance of these compounds in developing new antimicrobial agents (Venugopal, Sundararajan, & Choppala, 2020).

Molecular Structure and Interaction

A study by Baker et al. (1995) on a compound structurally related to this compound detailed its molecular structure and interactions. The research provided insights into the compound's crystallographic properties, which are crucial for understanding its behavior in various applications (Baker et al., 1995).

Properties

IUPAC Name

1-(5,6-dimethylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-9-5)7(3)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIMZXOSIVXOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698388
Record name 1-(5,6-Dimethylpyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54300-10-6
Record name 1-(5,6-Dimethyl-2-pyrazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54300-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5,6-Dimethylpyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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